molecular formula C16H16ClN3O5S B11011272 4-chloro-2-nitro-N-[4-(propylsulfamoyl)phenyl]benzamide

4-chloro-2-nitro-N-[4-(propylsulfamoyl)phenyl]benzamide

Cat. No.: B11011272
M. Wt: 397.8 g/mol
InChI Key: FMNHGISPAQISFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-nitro-N-{4-[(propylamino)sulfonyl]phenyl}benzamide is a complex organic compound with a molecular formula of C16H16ClN3O5S. This compound is characterized by the presence of a chloro group, a nitro group, and a sulfonamide group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-N-{4-[(propylamino)sulfonyl]phenyl}benzamide typically involves multiple steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrated intermediate with a sulfonyl chloride derivative in the presence of a base like pyridine.

    Amidation: The final step involves the reaction of the sulfonated intermediate with propylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-nitro-N-{4-[(propylamino)sulfonyl]phenyl}benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The sulfonamide group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products

    Reduction: Formation of 4-amino-2-nitro-N-{4-[(propylamino)sulfonyl]phenyl}benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

4-chloro-2-nitro-N-{4-[(propylamino)sulfonyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-{4-[(propylamino)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitroaniline: Shares the chloro and nitro groups but lacks the sulfonamide and benzamide moieties.

    4-chloro-2-nitrophenol: Similar nitro and chloro groups but different functional groups attached to the benzene ring.

    4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide: Similar structure but with a methoxy group instead of the propylamino group.

Uniqueness

4-chloro-2-nitro-N-{4-[(propylamino)sulfonyl]phenyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C16H16ClN3O5S

Molecular Weight

397.8 g/mol

IUPAC Name

4-chloro-2-nitro-N-[4-(propylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C16H16ClN3O5S/c1-2-9-18-26(24,25)13-6-4-12(5-7-13)19-16(21)14-8-3-11(17)10-15(14)20(22)23/h3-8,10,18H,2,9H2,1H3,(H,19,21)

InChI Key

FMNHGISPAQISFM-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.